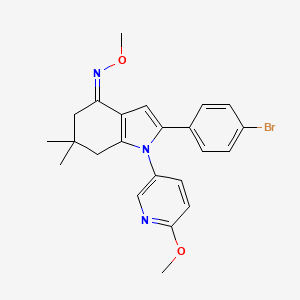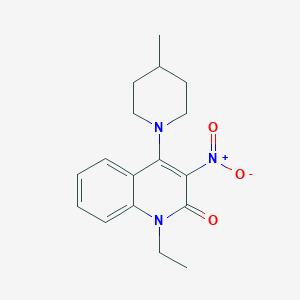
3,5-Bis(trifluormethyl)benzamidoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)benzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the amidoxime group. The general reaction scheme is as follows: [ \text{3,5-bis(trifluoromethyl)benzonitrile} + \text{hydroxylamine} \rightarrow \text{3,5-Bis(trifluoromethyl)benzamidoxime} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amines .
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidoxime involves its interaction with molecular targets through the amidoxime functional group. This group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime.
3,5-Bis(trifluoromethyl)benzamide: Another derivative with different functional groups.
3,5-Bis(trifluoromethyl)benzoic acid: A related compound with a carboxylic acid group.
Uniqueness
3,5-Bis(trifluoromethyl)benzamidoxime is unique due to its amidoxime functional group, which imparts distinct reactivity and potential biological activity. The presence of two trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
72111-09-2 |
|---|---|
Molekularformel |
C9H6F6N2O |
Molekulargewicht |
272.15 g/mol |
IUPAC-Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) |
InChI-Schlüssel |
GGAPMNUHESBFNK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N\O)/N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)




![N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2596188.png)


![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)

